![molecular formula C9H7ClN2OS B1453655 6-Chloro-1-benzothiophene-2-carbohydrazide CAS No. 87999-22-2](/img/structure/B1453655.png)
6-Chloro-1-benzothiophene-2-carbohydrazide
Overview
Description
6-Chloro-1-benzothiophene-2-carbohydrazide is a chemical compound with the linear formula C9H7ClN2OS . It has a molecular weight of 226.69 . It is a solid substance with a melting point between 220 - 222 degrees . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 6-Chloro-1-benzothiophene-2-carbohydrazide is 1S/C9H7ClN2OS/c10-6-2-1-5-3-8(9(13)12-11)14-7(5)4-6/h1-4H,11H2,(H,12,13) .Physical And Chemical Properties Analysis
6-Chloro-1-benzothiophene-2-carbohydrazide is a solid substance with a melting point between 220 - 222 degrees . It has a molecular weight of 226.69 .Scientific Research Applications
Antimicrobial Agents
The compound has been used in the synthesis and biological evaluation of Benzo[b]thiophene Acylhydrazones as antimicrobial agents against multidrug-resistant Staphylococcus aureus . The reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide and various aromatic or heteroaromatic aldehydes led to a collection of 26 final products with extensive structural diversification on the aromatic ring and on the position 6 of the benzo[b]thiophene .
Synthesis of Multisubstituted Benzothiophenes
The compound is used in the one-step synthesis of benzo [b]thiophenes by aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o -silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Transition Metal Complexes
The compound has been used in the synthesis of transition metal complexes . A series of new coordination complexes of Cu(II), Co(II), Ni(II), Zn(II), Hg(II), Mn(II), and Fe(III) with the Schiff base 3-chloro–[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide (HL) have been synthesized and characterized .
Safety And Hazards
properties
IUPAC Name |
6-chloro-1-benzothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-2-1-5-3-8(9(13)12-11)14-7(5)4-6/h1-4H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBFDUSQOVCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652734 | |
Record name | 6-Chloro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-benzothiophene-2-carbohydrazide | |
CAS RN |
87999-22-2 | |
Record name | 6-Chloro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.